molecular formula C13H20N4O3S B6472346 4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine CAS No. 2640967-10-6

4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine

Cat. No.: B6472346
CAS No.: 2640967-10-6
M. Wt: 312.39 g/mol
InChI Key: ILOPHLPNPOLAGI-UHFFFAOYSA-N
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Description

4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine is a complex organic compound featuring a thiadiazole ring, a morpholine moiety, and a pyrrolidine group. These components confer unique chemical properties, making it a versatile compound for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine typically involves a multi-step process:

  • Formation of the Thiadiazole Ring: : This can be achieved by the cyclization of thiosemicarbazide with carbon disulfide, followed by oxidation.

  • Attachment of the Methoxymethyl Group: : Methoxymethyl chloride can be used to introduce the methoxymethyl group via nucleophilic substitution.

  • Synthesis of the Morpholine Moiety: : This involves the reaction of diethanolamine with ammonia in the presence of an acid catalyst.

  • Formation of the Pyrrolidine-1-carbonyl Group: : Pyrrolidine can react with phosgene to form the pyrrolidine-1-carbonyl group.

  • Final Coupling Reaction: : The thiadiazole, methoxymethyl, morpholine, and pyrrolidine-1-carbonyl moieties are combined under controlled conditions to form the final compound.

Industrial Production Methods

Industrial-scale synthesis often requires optimization for yield and purity. This might involve:

  • Batch Reactors: : For precise control over reaction conditions.

  • Flow Chemistry: : For improved reaction efficiency and scalability.

  • Catalysts: : Such as transition metal catalysts, to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine can undergo several types of reactions:

  • Oxidation: : Often involving agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Using reagents such as lithium aluminum hydride.

  • Substitution: : Both nucleophilic and electrophilic substitutions are possible.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, acidic medium, elevated temperatures.

  • Reduction: : Lithium aluminum hydride in dry ether, room temperature.

  • Substitution: : Nucleophiles like sodium methoxide, electrophiles like acyl chlorides.

Major Products Formed

Depending on the reaction:

  • Oxidation: : Carboxylic acids or aldehydes.

  • Reduction: : Alcohols or amines.

  • Substitution: : Varied based on the substituent introduced.

Scientific Research Applications

4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine finds applications in:

  • Chemistry: : As a building block for more complex molecules.

  • Biology: : As a probe for studying enzyme activities.

  • Medicine: : Potential roles in drug discovery due to its pharmacophoric groups.

  • Industry: : In the synthesis of materials with specific properties.

Mechanism of Action

Molecular Targets and Pathways

This compound interacts with various biological targets:

  • Enzymes: : Can act as inhibitors or activators.

  • Receptors: : Binding to specific receptors to modulate their activity.

  • Pathways: : Involved in metabolic or signal transduction pathways.

Comparison with Similar Compounds

4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine stands out due to its unique combination of functional groups. Similar compounds include:

  • 4-[3-(methoxyethyl)-1,2,4-thiadiazol-5-yl]-2-(piperidine-1-carbonyl)morpholine: : Differing in the alkyl chain and heterocyclic amine.

  • 4-[3-(methoxymethyl)-1,2,3-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine: : Variation in the position of the nitrogen atom in the thiadiazole ring.

These comparisons highlight the unique structural attributes and potential functional differences of this compound.

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Properties

IUPAC Name

[4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]morpholin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3S/c1-19-9-11-14-13(21-15-11)17-6-7-20-10(8-17)12(18)16-4-2-3-5-16/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOPHLPNPOLAGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NSC(=N1)N2CCOC(C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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